

Measuring VDAC1 Oligomerization with VBIT-3: Application Notes and Protocols

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Compound of Interest

Compound Name: VBIT-3

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Abstract

The Voltage-Dependent Anion Channel 1 (VDAC1) is a key protein in the outer mitochondrial membrane that regulates the flux of ions and metabolites between the mitochondria and the cytosol.[1][2][3] Under apoptotic stimuli, VDAC1 undergoes oligomerization to form a large channel, facilitating the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space, ultimately leading to cell death.[1][2][4][5] This process of VDAC1 oligomerization has emerged as a promising therapeutic target for diseases associated with excessive apoptosis, such as neurodegenerative and cardiovascular diseases.[6][7] **VBIT-3** is a small molecule inhibitor that has been developed to specifically target and inhibit VDAC1 oligomerization.[8] These application notes provide detailed protocols for measuring VDAC1 oligomerization and the inhibitory effect of **VBIT-3** using established cellular and biochemical assays.

Introduction

VDAC1 exists in dynamic equilibrium between monomeric and oligomeric states. Various apoptotic inducers, such as staurosporine (STS), cisplatin, and oxidative stress, have been shown to shift this equilibrium towards the formation of dimers, trimers, and higher-order oligomers.[4] The formation of this VDAC1 homo-oligomer creates a large pore permeable to pro-apoptotic proteins.[1][2]

VBIT-3 and its more potent analog, **VBIT-4**, are novel compounds that directly interact with **VDAC1** to prevent its oligomerization.[6][7][9] By inhibiting this crucial step in the apoptotic cascade, these molecules can protect cells from apoptosis-associated mitochondrial dysfunction, including the dissipation of mitochondrial membrane potential and the production of reactive oxygen species (ROS).[6] This document outlines the experimental procedures to assess **VDAC1** oligomerization in response to apoptotic stimuli and to quantify the inhibitory potential of **VBIT-3**.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of **VBIT-3** and the related compound **VBIT-4** in inhibiting **VDAC1** oligomerization and related apoptotic events.

Table 1: **VBIT-3** Inhibitory Activity[8]

Parameter	IC50 (μM)
VDAC1 Oligomerization	8.8 ± 0.56
Cytochrome c Release	6.6 ± 1.03
Apoptosis	7.5 ± 0.27

Table 2: Binding Affinities of **VDAC1** Inhibitors[8][10]

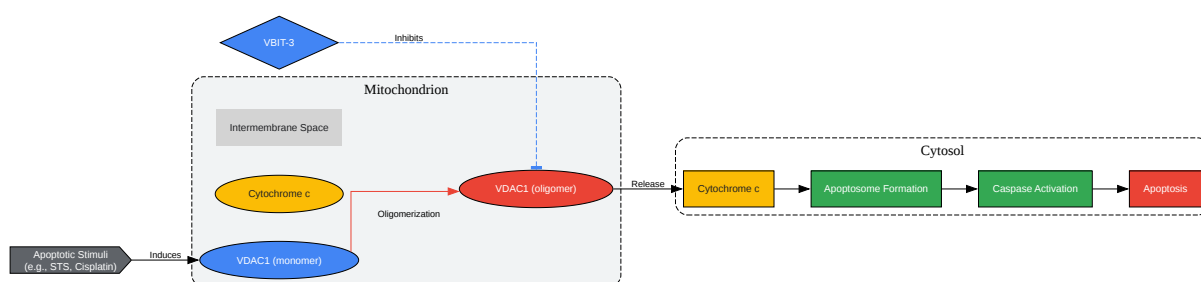
Compound	Binding Affinity (Kd) (μM)
VBIT-3	31.3
VBIT-4	17
AKOS-022 (Parent Compound)	15.4

Table 3: Comparative IC50 Values for **VBIT-4** in Selenite-Induced Apoptosis in HEK-293 Cells[6]

Parameter	IC50 (μM)
VDAC1 Oligomerization	~1.8
Cytochrome c Release	~2.9
Apoptosis	~2.5

Signaling and Experimental Workflow Diagrams

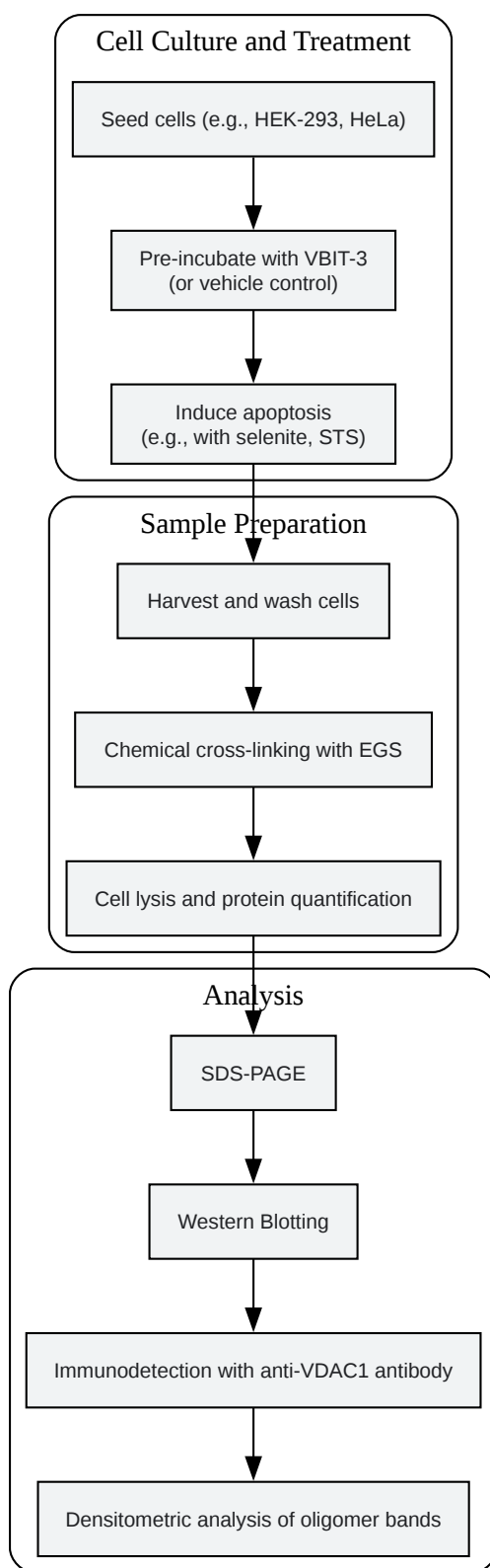
VDAC1-Mediated Apoptotic Signaling Pathway



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Caption: VDAC1-mediated apoptosis pathway and the inhibitory action of **VBIT-3**.

Experimental Workflow for Measuring VDAC1 Oligomerization



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Caption: Workflow for chemical cross-linking assay to detect VDAC1 oligomers.

Experimental Protocols

Protocol 1: In Situ Chemical Cross-Linking of VDAC1 in Mammalian Cells

This protocol is adapted from studies demonstrating apoptosis-induced VDAC1 oligomerization.[\[4\]](#)[\[6\]](#)[\[11\]](#)

Objective: To stabilize and visualize VDAC1 oligomers in cultured cells treated with an apoptotic inducer and to assess the inhibitory effect of **VBIT-3**.

Materials:

- Cell lines (e.g., HEK-293, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Apoptosis inducer (e.g., Sodium Selenite, Staurosporine (STS))
- **VBIT-3** (dissolved in a suitable solvent like DMSO)
- Phosphate-Buffered Saline (PBS)
- Ethylene glycol bis(succinimidyl succinate) (EGS) cross-linker (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels (e.g., 4-15% gradient gels)
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody: anti-VDAC1
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

- Chemiluminescent substrate (ECL)
- Imaging system for Western blots

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in appropriate culture plates (e.g., 6-well plates) to reach 70-80% confluency on the day of the experiment.
 - Pre-incubate the cells with various concentrations of **VBIT-3** (e.g., 1-20 μ M) or vehicle control (DMSO) for 2 hours in serum-free medium.[\[6\]](#)
 - Add the apoptosis inducer (e.g., 15 μ M selenite for 4 hours, or 1.25 μ M STS for 2.5 hours) to the medium containing **VBIT-3** or vehicle.[\[4\]](#)[\[6\]](#)
- Cell Harvesting and Cross-Linking:
 - After incubation, gently wash the cells twice with cold PBS.
 - Harvest the cells by scraping or trypsinization, and pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
 - Resuspend the cell pellet in PBS.
 - Add EGS to a final concentration of 250-300 μ M.[\[6\]](#)[\[11\]](#)
 - Incubate for 10-15 minutes at 30°C to allow cross-linking.[\[6\]](#)[\[11\]](#)
 - Quench the cross-linking reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubating for 15 minutes at room temperature.
- Cell Lysis and Protein Analysis:
 - Pellet the cross-linked cells and lyse them in lysis buffer on ice for 30 minutes.
 - Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

- Determine the protein concentration of the supernatant using a BCA assay.
- Prepare samples for SDS-PAGE by adding Laemmli sample buffer. Do not boil the samples if using a thiol-cleavable cross-linker like DSP, but for EGS, boiling is acceptable.
- Load equal amounts of protein per lane onto an SDS-PAGE gel. Include a non-cross-linked control to identify the VDAC1 monomer.
- Perform electrophoresis to separate the proteins.
- Immunoblotting:
 - Transfer the separated proteins to a membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-VDAC1 antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
 - Apply the chemiluminescent substrate and visualize the bands using an imaging system. VDAC1 monomers will appear around 32 kDa, with dimers, trimers, and higher-order oligomers appearing at corresponding molecular weights.[\[12\]](#)
- Data Analysis:
 - Quantify the intensity of the monomer and oligomer bands using densitometry software (e.g., ImageJ).
 - Calculate the percentage of VDAC1 oligomerization for each condition.
 - Plot the percentage of inhibition of VDAC1 oligomerization as a function of **VBIT-3** concentration to determine the IC₅₀ value.

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for VDAC1 Oligomerization in Living Cells

This protocol allows for the real-time monitoring of VDAC1-VDAC1 interactions in intact cells.^[4]

Objective: To measure VDAC1 oligomerization in living cells using BRET and to assess the effect of **VBIT-3**.

Principle: BRET is a proximity-based assay. VDAC1 is fused to either a Renilla luciferase (Rluc, the donor) or a green fluorescent protein (GFP, the acceptor). If the two fusion proteins are in close proximity (<10 nm), as in an oligomer, energy transfer occurs from the luciferase to the GFP upon addition of a substrate, and the resulting GFP emission can be measured.

Materials:

- Expression plasmids: VDAC1-Rluc and VDAC1-GFP2
- Mammalian cell line (e.g., HEK-293)
- Transfection reagent
- White, clear-bottom 96-well plates
- Apoptosis inducer
- **VBIT-3**
- BRET substrate (e.g., DeepBlueC™ (DBC))
- Plate reader capable of measuring luminescence at two distinct wavelengths (e.g., for Rluc and GFP2)

Procedure:

- Cell Transfection:

- Co-transfect cells with VDAC1-Rluc and VDAC1-GFP2 plasmids at an optimized ratio (e.g., 1:8 donor-to-acceptor ratio has been shown to yield a strong signal).[4]
- Plate the transfected cells into 96-well plates.
- Cell Treatment:
 - Allow cells to adhere and express the fusion proteins (typically 24 hours).
 - Pre-incubate cells with **VBIT-3** or vehicle control for 2 hours.
 - Add the apoptosis inducer and incubate for the desired time.
- BRET Measurement:
 - Wash the cells with PBS.
 - Add the BRET substrate (DBC) to each well.
 - Immediately measure the luminescence at the emission wavelength for Rluc (e.g., ~400 nm) and GFP2 (e.g., ~515 nm) using a BRET-compatible plate reader.
- Data Analysis:
 - Calculate the BRET ratio: (Luminescence at GFP2 wavelength) / (Luminescence at Rluc wavelength).
 - An increase in the BRET ratio indicates an increase in VDAC1 oligomerization.
 - Normalize the BRET ratios to the vehicle-treated control.
 - Plot the inhibition of the apoptosis-induced BRET signal against the concentration of **VBIT-3** to determine its IC50.

Conclusion

The protocols detailed in these application notes provide robust methods for investigating VDAC1 oligomerization, a critical event in the intrinsic apoptotic pathway. The chemical cross-linking assay is a valuable tool for visualizing the formation of VDAC1 oligomers, while the

BRET assay offers a dynamic view of this process in living cells. By employing these techniques, researchers can effectively characterize the inhibitory properties of compounds like **VBIT-3**, aiding in the development of novel therapeutics targeting apoptosis-related diseases.

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